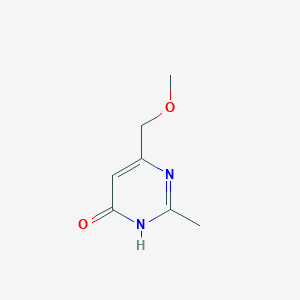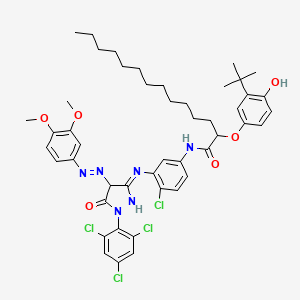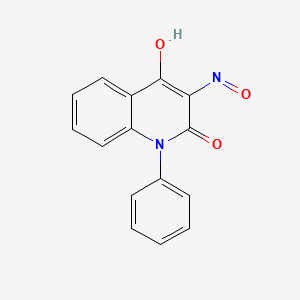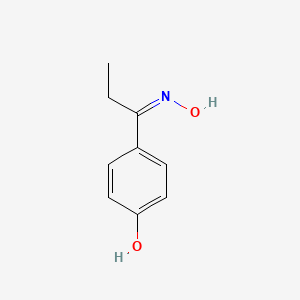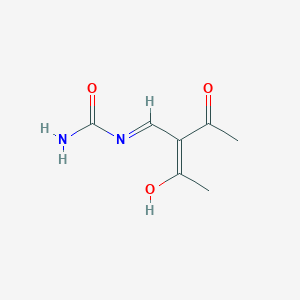![molecular formula C7H6N4O2 B1417555 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 932736-65-7](/img/structure/B1417555.png)
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Vue d'ensemble
Description
“1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of TPs is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a TP heterocycle . The TP heterocycle is isoelectronic with the purine ring, which allows it to serve as a possible surrogate of the purine ring .Applications De Recherche Scientifique
Synthesis and Biological Properties
- Synthetic Methods : A study by Abdel‐Aziz et al. (2008) discusses the synthesis of pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, highlighting the chemical processes involved in the creation of these compounds (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
- Antimicrobial Effects : The same study also found that some of the synthesized compounds exhibited moderate effects against bacterial and fungal species, indicating potential antimicrobial applications.
Chemical Characteristics and Reactions
- Regioselectivity and Reactivity : Research by Zanatta et al. (2018) explored the synthetic versatility of β-Alkoxyvinyl Trichloromethyl Ketones for obtaining [1,2,4]Triazolo[1,5-a]pyrimidines. The study demonstrated how controlling the reaction medium can maintain or eliminate the trichloromethyl group from the product (Zanatta, Souza, dos Santos, Mittersteiner, Andrade, Lobo, Santos, Bortoluzzi, Bonacorso, & Martins, 2018).
- Novel Synthesis Processes : Boyer et al. (1996) described a new synthetic route for the preparation of a 1,2,4-triazolo[1,5-c]pyrimidine derivative known as UP 269-6, showcasing advancements in synthesis techniques (Boyer, Fournel, Nicolai, & Teulon, 1996).
Applications in Medicinal Chemistry
- Antibacterial Activity : A study by Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine and evaluated its antibacterial activity against various microbial strains. This suggests potential applications in developing new antibacterial agents (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
- Anti-HIV and Anti-HSV Activities : Abdel-Hafez et al. (2002) synthesized derivatives of 4H-[1,2,4]-Triazolo[1,5-a]pyrimidin-5-one and evaluated their anti-HIV-1 and anti-HSV-1 activities, indicating their potential as antiviral agents (Abdel-Hafez, Elsherief, Jo, Kurokawa, Shiraki, Kawahata, Otake, Nakamura, & Hattori, 2002).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been found to act as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels .
Biochemical Pathways
For example, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to suppress the ERK signaling pathway, which plays a crucial role in cell proliferation and survival .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), inhibiting its activity . This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
This compound has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest and promotes apoptosis by inhibiting CDK2 . This compound also affects cell signaling pathways, such as the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes result in altered gene expression and cellular metabolism, ultimately inhibiting cell proliferation and inducing cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of CDK2, this compound inhibits its kinase activity, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1/S phase and induces apoptosis in cancer cells . Additionally, the compound’s effects on the ERK signaling pathway further contribute to its antiproliferative and pro-apoptotic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against CDK2 over extended periods . Long-term studies have demonstrated sustained antiproliferative effects and apoptosis induction in cancer cells, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting CDK2 and other biomolecules .
Propriétés
IUPAC Name |
(6Z)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODPUXRWOWIEZ-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC2=NC=NN2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C=NC2=NC=NN2C1=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
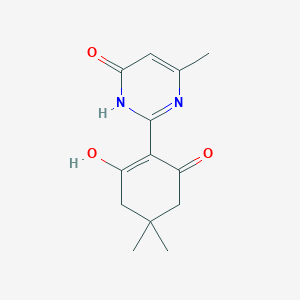
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)

![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)
![(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1417482.png)
![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)
